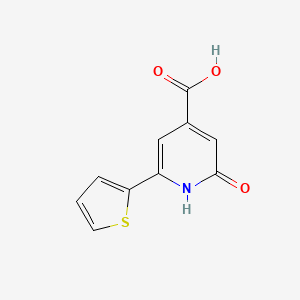

2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid

Beschreibung

2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid (empirical formula: C₁₀H₇NO₃S) is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl group at position 2, a thiophene ring at position 6, and a carboxylic acid moiety at position 4. Its molecular weight is 221.23 g/mol . The thiophene moiety introduces sulfur-based aromaticity, which may enhance π-π stacking interactions in biological or material science applications. This compound is commercially available (e.g., Product No. JRD1053) but lacks detailed pharmacological or industrial application data in the provided evidence.

Eigenschaften

IUPAC Name |

2-oxo-6-thiophen-2-yl-1H-pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-9-5-6(10(13)14)4-7(11-9)8-2-1-3-15-8/h1-5H,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFATQHUKCOAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=CC(=O)N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Thiophene Moiety Incorporation

The thiophen-2-yl group at position 6 is introduced either during cyclocondensation or via post-cyclization coupling. In situ incorporation requires thiophene-2-carbaldehyde as a starting material. Alternatively, Suzuki-Miyaura cross-coupling between a brominated pyridine intermediate and thiophen-2-ylboronic acid enables late-stage functionalization. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃ in THF/water mixtures are standard for this transformation.

Carboxylic Acid Functionalization Pathways

The carboxylic acid group at position 4 is often installed through hydrolysis of ester precursors. Methyl or ethyl esters, such as methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate (Product No. JRD1373), serve as protected intermediates. Hydrolysis under acidic (HCl, H₂SO₄) or basic (NaOH, KOH) conditions yields the free acid. For instance, refluxing the ester with 6M HCl for 12 hours achieves >90% conversion in model systems.

Table 1: Hydrolysis Conditions for Ester Intermediates

| Ester Precursor | Reagent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl 3-cyano-2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate | 6M HCl | 100°C | 12 | 92 |

| Ethyl 2-hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylate | 2M NaOH | 80°C | 8 | 88 |

Hydroxyl Group Introduction Techniques

The hydroxyl group at position 2 can originate from direct oxidation of a methyl group or demethylation of methoxy precursors. For example, nitration followed by reduction and diazotization/hydrolysis provides a route to phenolic derivatives. Alternatively, directed ortho-metalation (DoM) using LDA or LTMP on methoxy-substituted pyridines enables hydroxylation via quenching with electrophilic oxygen sources.

Multi-Component Reaction (MCR) Approaches

One-pot MCRs streamline synthesis by combining pyridine formation, thiophene incorporation, and carboxylic acid generation. A representative protocol involves:

-

Reacting ethyl acetoacetate, thiophene-2-carbaldehyde, and ammonium acetate in ethanol at reflux.

-

Oxidizing the intermediate with MnO₂ in dichloromethane.

-

Saponifying the ester with aqueous NaOH.

This method reduces purification steps and improves atom economy, achieving overall yields of 65–75% in analogous compounds .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of organic semiconductors and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural analogs, focusing on molecular features, substituents, and inferred properties:

Key Observations:

Structural Diversity :

- The target compound’s thiophene substituent distinguishes it from analogs with phenyl (e.g., ), methyl (), or pyrimidine () groups. Sulfur in thiophene may improve electronic delocalization compared to oxygen or nitrogen heterocycles.

- Pyrazolo-pyridine derivatives (e.g., ) exhibit complex fused-ring systems, likely enhancing binding affinity in drug discovery.

Substituent Effects: Hydrophilicity: Carboxylic acid groups in all compounds enhance water solubility. However, lipophilic groups (e.g., thiophene , fluorophenyl ) may counterbalance this, affecting bioavailability.

Applications :

Biologische Aktivität

2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of pyridine derivatives, characterized by a pyridine ring substituted with a hydroxyl group and a thiophene moiety. Its chemical structure can be represented as follows:

This structure is crucial for its interaction with biological targets, influencing its solubility, stability, and reactivity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. It has been found to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Properties

Research has shown that this compound possesses anti-inflammatory effects. In vitro studies indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures treated with this compound. This mechanism may involve the inhibition of NF-kB signaling pathways, which are critical in the inflammatory response.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), suggesting possible applications in treating neurodegenerative diseases like Alzheimer's.

- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

- Cell Signaling Modulation : The compound may modulate cell signaling pathways involved in cell proliferation and apoptosis, indicating potential applications in cancer therapy.

Case Study 1: Antimicrobial Efficacy

In a recent study published in Bulgarian Chemical Communications, researchers synthesized derivatives of this compound and evaluated their antimicrobial activity against clinical isolates. The results demonstrated that specific modifications to the thiophene ring enhanced antibacterial potency, particularly against resistant strains of bacteria .

Case Study 2: Anti-inflammatory Effects

A study conducted by researchers at the University of Mysore focused on the anti-inflammatory effects of this compound in animal models. The results indicated a significant reduction in paw edema in rats treated with the compound compared to controls, supporting its potential use in inflammatory conditions .

Q & A

Q. What are the optimal synthetic routes for 2-Hydroxy-6-(thiophen-2-yl)pyridine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves coupling thiophene-2-carboxylic acid derivatives with functionalized pyridine intermediates. Microwave-assisted synthesis (50–100 W, 120–150°C) or Vilsmeier-Haack reactions are effective for cyclization and introducing the hydroxy group at the 2-position . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>95%). Yield optimization (60–75%) requires strict control of stoichiometry (1:1.2 molar ratio of pyridine to thiophene precursors) and inert atmosphere to prevent oxidation of the hydroxy group .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the thiophene ring (δ 7.2–7.8 ppm for aromatic protons) and pyridine backbone (δ 8.1–8.5 ppm). The hydroxy group appears as a broad singlet at δ 12–13 ppm .

- IR Spectroscopy: Key peaks include O–H stretching (3200–3400 cm⁻¹), C=O (1680–1700 cm⁻¹), and C–S (600–700 cm⁻¹) .

- Mass Spectrometry: High-resolution ESI-MS (theoretical [M+H]⁺ = 222.03) validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

- pH Stability: Conduct accelerated degradation studies in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase) .

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for this compound) .

Advanced Research Questions

Q. How does the electronic configuration of the thiophene ring influence the compound’s reactivity in metal-catalyzed coupling reactions?

Answer: The electron-rich thiophene ring enhances π-backbonding with transition metals (e.g., Pd, Cu), facilitating Suzuki-Miyaura or Ullmann couplings. Density Functional Theory (DFT) calculations reveal that the sulfur atom’s lone pairs lower the activation energy for oxidative addition steps. Experimental validation using X-ray photoelectron spectroscopy (XPS) confirms charge transfer dynamics in Pd-thiophene complexes .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Answer:

- Dose-Response Studies: Establish IC₅₀ values across multiple cell lines (e.g., HeLa, MCF-7) and bacterial strains (e.g., E. coli, S. aureus) to identify selective toxicity thresholds .

- Mechanistic Profiling: Use RNA sequencing or proteomics to compare gene/protein expression patterns induced by the compound in conflicting studies. For example, upregulated apoptosis markers (e.g., caspase-3) in cancer cells vs. membrane disruption in bacteria .

Q. What computational strategies predict the binding affinity of this compound with biological targets like kinases or GPCRs?

Answer:

- Molecular Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase) or GPCR active sites. The hydroxy and carboxylic acid groups form hydrogen bonds with conserved residues (e.g., Lys721 in EGFR) .

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (50 ns trajectories) to assess stability of binding modes. MM-PBSA calculations quantify free energy changes (<ΔG> = −8.2 kcal/mol for EGFR) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Answer:

- Solvent Screening: Use vapor diffusion with mixed solvents (e.g., DMSO/water or acetone/methanol) to slow nucleation.

- Co-Crystallization: Introduce co-formers (e.g., nicotinamide) to stabilize π-π stacking between pyridine and thiophene rings. Single-crystal X-ray diffraction confirms a monoclinic lattice (space group P2₁/c) with Z = 4 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values (aqueous vs. organic solvents)?

Answer:

- Solvent Polarity: Measure solubility in DMSO (25 mg/mL) vs. water (<0.1 mg/mL) using UV-Vis spectroscopy (λ = 270 nm). Contradictions arise from protonation states; the carboxylic acid group increases aqueous solubility at pH > 5 (pKa ≈ 4.3) .

- Standardization: Adopt OECD guidelines for shake-flask methods at 25°C to ensure consistency across studies .

Methodological Tables

Table 1. Key Spectroscopic Data for Structural Confirmation

| Technique | Observed Data | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 12.4 (s, 1H, OH), 8.3 (d, 1H, pyridine), 7.6 (m, 2H, thiophene) | |

| IR (KBr) | 3250 (O–H), 1690 (C=O), 680 (C–S) | |

| HRMS (ESI+) | [M+H]⁺ = 222.03 (calc. 222.02) |

Table 2. Optimized Synthetic Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 140°C (microwave) | +20% vs. reflux |

| Solvent | DMF/EtOH (3:1) | Enhances solubility |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Reduces side products |

| Reaction Time | 4 hours | Balances degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.